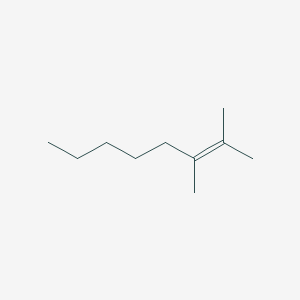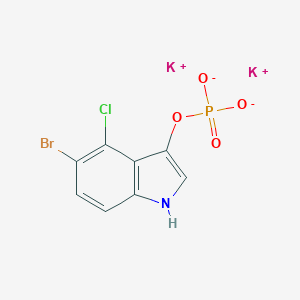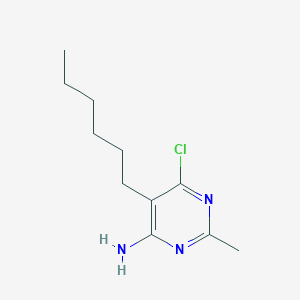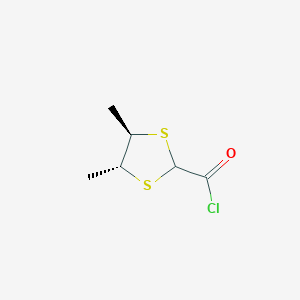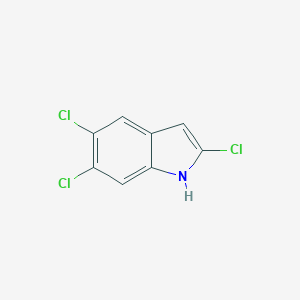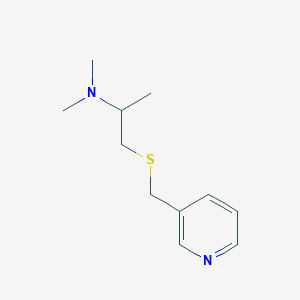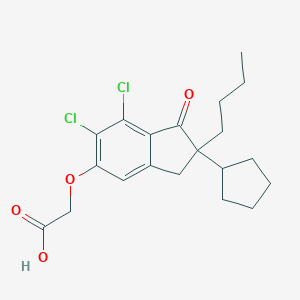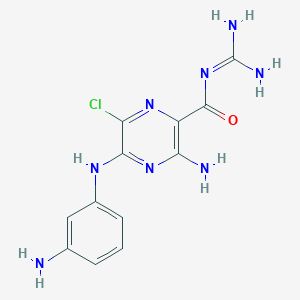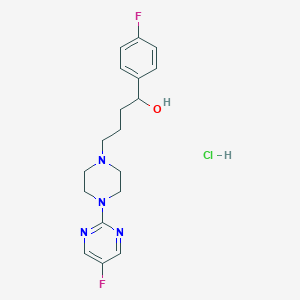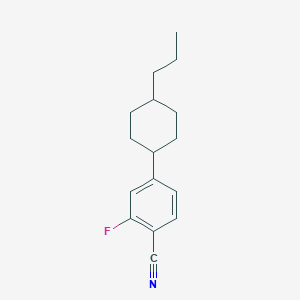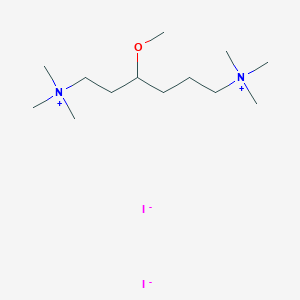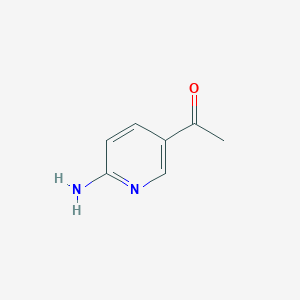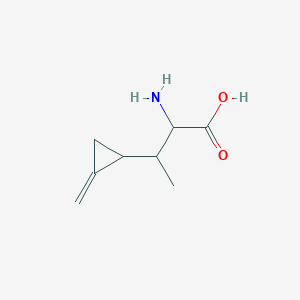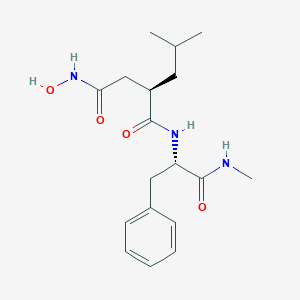
Methylamino-phenylalanyl-leucyl-hydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylamino-phenylalanyl-leucyl-hydroxamic acid (also known as MLN-9708) is a proteasome inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.
Wirkmechanismus
MLN-9708 works by inhibiting the proteasome, which is a cellular complex responsible for breaking down proteins. By inhibiting the proteasome, MLN-9708 prevents the degradation of regulatory proteins that control cell growth and division, leading to the accumulation of toxic proteins and ultimately, cell death.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer properties, MLN-9708 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels form. This effect may be useful in treating diseases such as macular degeneration and diabetic retinopathy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MLN-9708 in lab experiments is its high potency and specificity for the proteasome. This makes it a useful tool for studying proteasome function and its role in various cellular processes. However, one limitation of using MLN-9708 is its potential toxicity to non-cancerous cells, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MLN-9708. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with MLN-9708. Finally, there is ongoing research into the use of MLN-9708 in combination with other cancer therapies to improve treatment outcomes.
Synthesemethoden
MLN-9708 is synthesized using a modified version of the conventional solid-phase peptide synthesis method. The process involves the coupling of various amino acids to form the desired peptide sequence, followed by the addition of a hydroxamic acid group at the C-terminus.
Wissenschaftliche Forschungsanwendungen
MLN-9708 has been extensively studied for its potential use in cancer treatment. It has shown efficacy against a wide range of cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. The compound has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
108383-58-0 |
|---|---|
Produktname |
Methylamino-phenylalanyl-leucyl-hydroxamic acid |
Molekularformel |
C18H27N3O4 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2R)-N'-hydroxy-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)9-14(11-16(22)21-25)17(23)20-15(18(24)19-3)10-13-7-5-4-6-8-13/h4-8,12,14-15,25H,9-11H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t14-,15+/m1/s1 |
InChI-Schlüssel |
MOPRTFSMCQNUCT-CABCVRRESA-N |
Isomerische SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
Kanonische SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
Synonyme |
3-((benzyl)(methylaminocarbonyl)methylaminocarbonyl)N-hydroxy-5-methylhexanamide 3-BMMHMH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



